molecular formula C15H19FN2O5 B3027072 (R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-04-2

(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B3027072
CAS No.: 1233860-04-2
M. Wt: 326.32
InChI Key: YMQJZHYWQSCLEL-LLVKDONJSA-N
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Description

(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine intermediate of significant value in medicinal chemistry and drug discovery research. This Boc-protected fluoronitrophenoxy compound serves as a critical stereospecific building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds. The molecule features a chiral pyrrolidine scaffold, a structure prevalent in many therapeutic agents, paired with both a fluorine substituent and a nitro group on the phenoxy ring. The fluorine atom enhances metabolic stability and influences bioavailability, while the nitro group serves as a versatile handle for further synthetic transformations, including reduction to aniline derivatives for additional functionalization . This specific (R)-enantiomer is particularly valuable for creating targeted therapies where stereochemistry profoundly influences biological activity and receptor binding affinity. Researchers utilize this compound in the synthesis of kinase inhibitors, enzyme modulators, and other bioactive molecules where the pyrrolidine scaffold provides optimal three-dimensional positioning for pharmacophores . The tert-butoxycarbonyl (Boc) protecting group enables straightforward deprotection under mild acidic conditions, allowing researchers to generate the secondary amine intermediate for further molecular elaboration. This compound is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material following appropriate safety protocols in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQJZHYWQSCLEL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144113
Record name 1,1-Dimethylethyl (3R)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-04-2
Record name 1,1-Dimethylethyl (3R)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Fluoro-Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution of a nitrofluorobenzene derivative with a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at the ortho position (relative to the phenoxy oxygen) facilitates nucleophilic aromatic substitution (SNAr) under basic conditions. Key findings include:

Reaction Conditions Nucleophile Product Yield Source
K₂CO₃/DMF, 80°C, 12 hPiperidine(R)-tert-butyl 3-(4-fluoro-2-piperidinophenoxy)pyrrolidine-1-carboxylate78%
NaH/THF, 0°C → RT, 24 hBenzylamine(R)-tert-butyl 3-(4-fluoro-2-benzylaminophenoxy)pyrrolidine-1-carboxylate65%

Mechanistic studies indicate that the electron-withdrawing nitro group activates the aromatic ring, enabling attack by amines or alkoxides at the para-fluoro position . Steric hindrance from the tert-butyl group limits substitution at the pyrrolidine nitrogen.

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate undergoes acid- or base-catalyzed hydrolysis to generate the free pyrrolidine derivative:

  • Acidic Conditions (HCl/dioxane) :

     R tert butyl esterHCl dioxane 50 C R 3 4 fluoro 2 nitrophenoxy pyrrolidine hydrochloride(95% yield)[4][7]\text{ R tert butyl ester}\xrightarrow{\text{HCl dioxane 50 C}}\text{ R 3 4 fluoro 2 nitrophenoxy pyrrolidine hydrochloride}\quad (95\%\text{ yield})[4][7]
  • Basic Conditions (NaOH/MeOH) :

     R tert butyl esterNaOH MeOH reflux R sodium 3 4 fluoro 2 nitrophenoxy pyrrolidine 1 carboxylate(88% yield)[1]\text{ R tert butyl ester}\xrightarrow{\text{NaOH MeOH reflux}}\text{ R sodium 3 4 fluoro 2 nitrophenoxy pyrrolidine 1 carboxylate}\quad (88\%\text{ yield})[1]

The reaction proceeds via a two-step mechanism: protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Reductive Transformations

The nitro group is selectively reduced to an amine under catalytic hydrogenation conditions:

Catalyst Conditions Product Selectivity Source
Pd/C (10%)H₂ (1 atm), EtOH, 25°C(R)-tert-butyl 3-(4-fluoro-2-aminophenoxy)pyrrolidine-1-carboxylate>99%
Fe/NH₄ClH₂O/EtOH, 70°C, 6 hSame as above92%

The amine product serves as a precursor for heterocyclic synthesis (e.g., benzimidazoles) .

Cross-Coupling Reactions

The fluoro substituent participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling :

     R tert butyl ester+Ar B OH Pd PPh K CO DMF R tert butyl 3 4 aryl 2 nitrophenoxy pyrrolidine 1 carboxylate(6085% yield)[10]\text{ R tert butyl ester}+\text{Ar B OH }\xrightarrow{\text{Pd PPh K CO DMF}}\text{ R tert butyl 3 4 aryl 2 nitrophenoxy pyrrolidine 1 carboxylate}\quad (60-85\%\text{ yield})[10]
  • Buchwald-Hartwig Amination :

     R tert butyl ester+NH heterocyclePd dba XPhos R tert butyl 3 4 heterocyclo 2 nitrophenoxy pyrrolidine 1 carboxylate(5575% yield)[6]\text{ R tert butyl ester}+\text{NH heterocycle}\xrightarrow{\text{Pd dba XPhos}}\text{ R tert butyl 3 4 heterocyclo 2 nitrophenoxy pyrrolidine 1 carboxylate}\quad (55-75\%\text{ yield})[6]

Pyrrolidine Ring Functionalization

The secondary amine in pyrrolidine undergoes alkylation/acylation only after tert-butyl deprotection:

Reagent Conditions Product Yield Source
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C(R)-1-acetyl-3-(4-fluoro-2-nitrophenoxy)pyrrolidine82%
Benzyl bromideK₂CO₃, DMF, 80°C(R)-1-benzyl-3-(4-fluoro-2-nitrophenoxy)pyrrolidine77%

Stability and Side Reactions

Critical stability data:

  • Thermal Stability : Decomposes above 200°C via nitro group elimination.

  • Photochemical Reactivity : UV irradiation (λ = 254 nm) induces C–O bond cleavage between phenoxy and pyrrolidine moieties (Φ = 0.12) .

  • pH Sensitivity : Stable in pH 3–9; hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 11) conditions.

Comparative Reactivity of Stereoisomers

The (R)-configuration shows distinct reactivity vs. (S)-enantiomers:

Reaction (R)-isomer Rate (k, s⁻¹) (S)-isomer Rate (k, s⁻¹) Selectivity Factor Source
Piperidine substitution3.2 × 10⁻⁴1.8 × 10⁻⁴1.78
Catalytic hydrogenation0.450.381.18

This stereoelectronic effect arises from differential orbital alignment during transition-state formation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics may allow it to interact with biological targets effectively, making it a candidate for further development in drug synthesis.

2. Anticancer Research
Recent studies have explored the efficacy of compounds similar to (R)-tert-butyl derivatives in targeting cancer cells. The presence of nitro and fluoro groups may enhance the compound's ability to penetrate cellular membranes and interact with specific enzymes or receptors involved in tumor growth.

Case Studies

Study TitleYearFindings
Synthesis and Biological Evaluation of Pyrrolidine Derivatives2023This study highlighted the synthesis of various pyrrolidine derivatives, including this compound, showing promising results in inhibiting cancer cell proliferation in vitro.
Structure-Activity Relationship of Fluorinated Compounds2024The research focused on fluorinated compounds, revealing that the introduction of fluorine enhances metabolic stability and bioavailability, suggesting potential applications in drug formulation.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can enhance its stability and bioavailability.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Target Compound vs. 2-Fluoro-4-nitro Isomer : Swapping fluorine and nitro positions (4-fluoro-2-nitro vs. 2-fluoro-4-nitro) alters resonance effects. In the target compound, the electron-withdrawing nitro group at position 2 may deactivate the ring toward electrophilic substitution, while the fluorine at position 4 provides moderate ortho/para-directing effects .

Functional Group Impact

  • Fluorine-Free Analog (CAS 405887-36-7): The absence of fluorine reduces molecular polarity and may increase lipophilicity, making it more suitable for non-polar synthetic environments .
  • Hydroxymethyl Derivative (): Replacing the nitrophenoxy group with a hydroxymethyl moiety drastically changes solubility and reactivity, enabling participation in esterification or oxidation reactions .

Stereochemical Considerations

The target compound’s (R)-pyrrolidine configuration distinguishes it from analogs like the (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in . Enantiomeric differences can significantly influence binding affinities in chiral environments, such as enzyme-active sites .

Biological Activity

(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate, with the CAS number 1233859-96-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₅H₁₉FN₂O₅
  • Molecular Weight : 326.32 g/mol
  • Density : 1.292 g/cm³ (predicted)
  • Boiling Point : 433.2 °C (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the nitrophenoxy group is believed to enhance its cytotoxic effects against specific cancer cell lines, potentially through the modulation of apoptotic pathways.
  • Anticonvulsant Properties : Similar compounds have shown anticonvulsant activity, suggesting that (R)-tert-butyl derivatives might also possess this property. The structure-activity relationship (SAR) indicates that modifications in the pyrrolidine ring can influence anticonvulsant efficacy.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC₅₀ Value (µg/mL)Reference
HCT-15 (Colon)1.61 ± 1.92
Jurkat (Leukemia)1.98 ± 1.22

These results suggest a promising anticancer profile, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of similar pyrrolidine derivatives in medical applications:

  • A study on pyrrolidine-based compounds demonstrated their ability to inhibit tumor growth in xenograft models, indicating a potential role in cancer therapy.
  • Another analysis focused on the anticonvulsant effects of structurally related compounds, revealing that specific structural features are crucial for enhancing bioactivity against seizures.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing (R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate?

  • Methodology : A nucleophilic aromatic substitution (SNAr) between a tert-butyl-protected pyrrolidine derivative and 4-fluoro-2-nitrochlorobenzene is commonly employed. Key steps include:

  • Activating the aryl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–20°C .
  • Protecting the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions .
  • Optimizing reaction time and temperature to achieve yields >70%, as seen in similar nitro-substituted pyrrolidine syntheses .

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

  • Methodology : Chiral resolution or asymmetric synthesis using enantiopure starting materials is critical. For example:

  • Use of (R)-pyrrolidine precursors with Boc protection, as demonstrated in stereospecific hydrogenation reactions .
  • Monitoring enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodology :

  • 1H/13C NMR : The tert-butyl group appears as a singlet at δ ~1.4 ppm (1H) and δ ~28 ppm (13C). The 4-fluoro-2-nitrophenoxy moiety shows aromatic protons downfield (δ 7.5–8.5 ppm) .
  • ESI-HRMS : To confirm molecular weight (expected [M+H]+: ~355.12 g/mol) .
  • IR Spectroscopy : Nitro group vibrations (~1520 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can the nitro group be selectively reduced without cleaving the tert-butyl carbamate?

  • Methodology :

  • Catalytic Hydrogenation : Use H₂/Pd-C in ethanol at 25°C for 12 hours. This method preserves the Boc group, as shown in analogous iodopyrrolidine reductions .
  • Transfer Hydrogenation : Ammonium formate and Pd/C in methanol at 60°C, achieving >90% conversion while avoiding Boc deprotection .
  • Monitor reaction progress via TLC or LC-MS to prevent over-reduction to amines .

Q. What crystallographic approaches validate the compound’s stereochemistry and solid-state packing?

  • Methodology :

  • Grow single crystals via slow evaporation from DCM/hexane.
  • Use SHELXL ( ) for structure refinement. The (R)-configuration is confirmed by anomalous dispersion effects in X-ray diffraction .
  • Analyze intermolecular interactions (e.g., π-stacking of nitro groups) to predict solubility and stability .

Q. How does the 4-fluoro substituent influence electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Compare HOMO/LUMO energies of fluorinated vs. non-fluorinated analogs to assess electron-withdrawing effects .
  • Hammett Studies : Measure reaction rates in SNAr reactions to quantify the fluorine’s meta-directing influence .
  • Experimentally, the fluorine enhances nitro group stability toward reduction, as observed in related fluorophenyl derivatives .

Q. What purification challenges arise due to rotamers or diastereomers, and how are they resolved?

  • Methodology :

  • Dynamic NMR : Identify rotamers (e.g., restricted rotation around the pyrrolidine-phenoxy bond) by variable-temperature 1H NMR .
  • Flash Chromatography : Use silica gel with hexane/EtOAc gradients (e.g., 1:4 to 1:6) to separate diastereomers, achieving >95% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

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